(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S3/c1-14-12-15(2)20-17(13-14)31-22(24-20)26-10-8-25(9-11-26)21(28)16-4-3-7-27(16)33(29,30)19-6-5-18(23)32-19/h5-6,12-13,16H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDGFSBRNSSHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, often referred to as CTPP, is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CTPP, focusing on its mechanisms of action, target interactions, and therapeutic implications.
Chemical Structure and Properties
CTPP possesses a unique structural configuration that contributes to its biological activity. The molecular formula is with a molecular weight of 525.1 g/mol. The presence of functional groups such as the chlorothiophene and benzo[d]thiazole moieties enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 525.1 g/mol |
| Structural Features | Chlorothiophene, Benzo[d]thiazole, Sulfonyl group |
The biological activity of CTPP is primarily attributed to its ability to interact with various molecular targets within the body. The compound may inhibit specific enzymes and receptors involved in crucial biochemical pathways.
Enzyme Inhibition
Research indicates that CTPP may inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). These enzymes play significant roles in neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE enhances cholinergic signaling, while MAO-B inhibition affects monoamine metabolism, potentially alleviating cognitive decline .
Antimicrobial Properties
Preliminary studies suggest that CTPP exhibits antimicrobial activity against various bacterial strains. This is attributed to the structural motifs present in the compound which have shown efficacy in previous research on similar benzothiazole and thiophene derivatives .
Anticancer Potential
Emerging evidence points towards the anticancer properties of CTPP. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating potential as therapeutic agents in oncology . A study involving in vitro assays revealed that CTPP could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.
In Vitro Studies
In vitro assays conducted on various cell lines have demonstrated the efficacy of CTPP in inhibiting cell proliferation. For example, a study reported a significant reduction in viability of human glioblastoma cells treated with CTPP compared to control groups .
Animal Models
Animal studies are essential for evaluating the pharmacokinetics and pharmacodynamics of CTPP. Initial findings indicate that oral administration leads to measurable concentrations in plasma, suggesting good bioavailability . Further studies are needed to assess long-term effects and therapeutic window.
Preparation Methods
Synthesis of the Pyrrolidine Sulfonamide Intermediate
The (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl) moiety is synthesized via sulfonylation of pyrrolidine with 5-chlorothiophene-2-sulfonyl chloride.
Sulfonylation Reaction
The reaction proceeds under basic conditions to deprotonate pyrrolidine, enabling nucleophilic attack on the sulfonyl chloride. Typical conditions include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or pyridine
- Temperature: 0–25°C
- Time: 4–12 hours.
Optimization Insights
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DCM | 85–90% |
| Base | TEA | 88% |
| Reaction Time | 6 hours | Max yield |
The product, 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine , is purified via recrystallization (ethanol/water) and characterized by $$ ^1\text{H NMR} $$ (δ 3.2–3.5 ppm for pyrrolidine protons) and LC-MS ([M+H]$$^+$$ = 294.7).
Synthesis of the 4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine Fragment
The benzo[d]thiazol-piperazine component is prepared through cyclocondensation and nucleophilic substitution.
Benzo[d]thiazole Ring Formation
A modified Gewald reaction synthesizes 4,6-dimethylbenzo[d]thiazol-2-amine :
- Reactants: 4,6-Dimethyl-2-aminothiophenol, cyanogen bromide
- Conditions: Reflux in acetic acid (12 hours).
Key Reaction Data
| Component | Quantity | Role |
|---|---|---|
| 4,6-Dimethyl-2-aminothiophenol | 10 mmol | Thiol donor |
| Cyanogen bromide | 12 mmol | Cyclizing agent |
| Acetic acid | 50 mL | Solvent/catalyst |
Piperazine Substitution
The amine reacts with 1-chloroethylpiperazine under SN2 conditions:
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate
- Temperature: 80°C, 8 hours.
Product 4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazine is isolated via column chromatography (silica gel, ethyl acetate/hexane) and confirmed by $$ ^{13}\text{C NMR} $$ (δ 120–150 ppm for aromatic carbons).
Methanone Coupling of Intermediate Fragments
The final step involves coupling the pyrrolidine sulfonamide with the piperazine-thiazole fragment via amide bond formation.
Activation of the Pyrrolidine Carboxylic Acid
The pyrrolidine sulfonamide is converted to its acyl chloride using thionyl chloride:
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sulfonylation-Coupling Approach
A streamlined method combines sulfonylation and amide coupling in a single reactor:
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables iterative coupling:
- Resin Loading: 1.2 mmol/g
- Final Yield: 65% (requires specialized equipment).
Challenges and Mitigation Strategies
- Regioselectivity in Sulfonylation: Competing N-sulfonylation at pyrrolidine’s secondary amine is minimized using bulky bases (e.g., DIPEA).
- Thiazole Ring Oxidation: Anaerobic conditions prevent sulfoxide formation during benzo[d]thiazole synthesis.
- Amide Hydrolysis: Low-temperature coupling (<10°C) suppresses acyl chloride degradation.
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Synthesis Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chlorothiophene-2-sulfonyl chloride | Sulfonylation of thiophene | Cl₂, DCM, 0°C → rt, 12 hr | 78 | |
| 4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine | Nucleophilic substitution | EtOH, reflux, 6 hr | 85 | |
| Pyrrolidin-2-yl methanone core | Coupling via EDC/HOBt | DMF, rt, 24 hr | 70 |
Q. Table 2. Common Analytical Challenges and Solutions
| Challenge | Technique | Resolution Strategy | Reference |
|---|---|---|---|
| Stereochemical confirmation | Chiral HPLC | Use Chiralpak IA column, hexane:IPA (80:20) | |
| Solubility in bioassays | Co-solvent systems | 10% β-cyclodextrin in PBS | |
| Spectral overlap in NMR | 2D HMBC | Resolve through long-range couplings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
